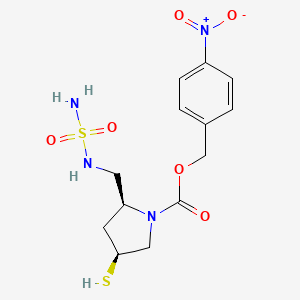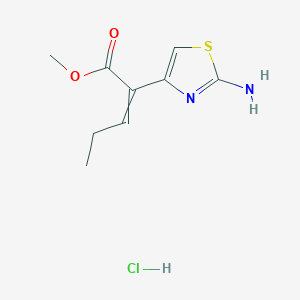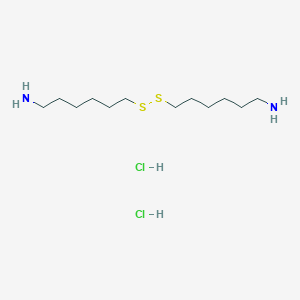![molecular formula C12H21N2O3S * B1148913 L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID CAS No. 155313-72-7](/img/new.no-structure.jpg)
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID is a synthetic spin-labeled amino acid. This compound is primarily used as a biophysical probe to detect structural changes in proteins and the interaction of proteins with other macromolecules . It has a molecular weight of 346.29 and a molecular formula of C12H21N2O3S.2HCl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is generally produced in small quantities for research purposes, often by specialized chemical companies that provide custom synthesis services .
Analyse Chemischer Reaktionen
Types of Reactions
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroxide spin label can be reduced to a hydroxylamine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the nitroxide spin label can produce hydroxylamines .
Wissenschaftliche Forschungsanwendungen
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID is used extensively in scientific research, particularly in the fields of:
Chemistry: As a spin-labeled amino acid, it is used to study the structural dynamics of proteins and other macromolecules.
Biology: It helps in understanding protein-protein interactions and conformational changes in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It finds applications in the development of new materials and biophysical probes.
Wirkmechanismus
The mechanism of action of L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID involves its role as a spin label. The nitroxide group in the compound provides a stable free radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to monitor changes in the environment of the labeled site, providing insights into molecular interactions and conformational changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID Dihydrochloride: A similar compound with the same core structure but different salt form.
Spin-labeled amino acids: Other amino acids with spin labels, such as those with nitroxide groups, used for similar biophysical studies.
Uniqueness
This compound is unique due to its specific combination of a thiomethyl group and a nitroxide spin label. This combination allows for versatile applications in studying protein dynamics and interactions, making it a valuable tool in various research fields .
Eigenschaften
CAS-Nummer |
155313-72-7 |
|---|---|
Molekularformel |
C12H21N2O3S * |
Molekulargewicht |
273.37 |
Synonyme |
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


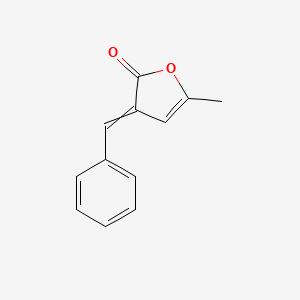
![tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B1148832.png)

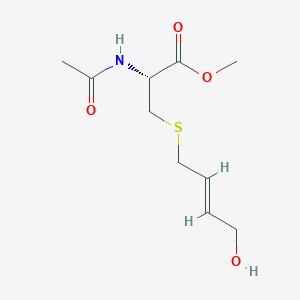
![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)
